

# Application Notes and Protocols for Preparing Stable Tricreatine Citrate Stock Solutions

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## Compound of Interest

Compound Name: *Tricreatine citrate*

Cat. No.: *B14115693*

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## Introduction

**Tricreatine citrate** is a popular supplement and research compound due to its enhanced solubility compared to creatine monohydrate. However, its use in aqueous solutions for research and drug development presents a significant challenge: stability. In solution, **tricreatine citrate** creates an acidic environment that accelerates the degradation of creatine to its inactive form, creatinine.<sup>[1][2][3][4]</sup> This degradation can lead to inconsistent and unreliable experimental results.

These application notes provide a detailed protocol for preparing stable **tricreatine citrate** stock solutions by addressing the critical factor of pH. By carefully controlling the pH and storage conditions, researchers can minimize creatinine formation and ensure the integrity of their creatine solutions for reproducible outcomes in cell culture, animal studies, and other experimental models.

## Data Presentation: Solubility and Stability

The following tables summarize key quantitative data regarding the solubility and stability of creatine and **tricreatine citrate** in aqueous solutions.

Table 1: Solubility of Creatine Compounds in Water at 20°C

Creatine Form	Solubility (g/L)	pH of Saturated Solution
Creatine Monohydrate	14	~7.0
Tricreatine Citrate	29	~3.2

Data compiled from multiple sources.[\[1\]](#)

Table 2: Impact of pH on Creatine Degradation at 25°C over 3 Days

pH	Creatine Degraded (%)
7.5	Relatively Stable
6.5	Relatively Stable
5.5	4%
4.5	12%
3.5	21%

This table illustrates the significant impact of acidic pH on creatine stability.[\[1\]](#)[\[2\]](#)

Table 3: Recommended Storage Conditions for pH-Adjusted **Tricreatine Citrate** Stock Solutions

Storage Temperature	Duration	Expected Stability
4°C (Refrigerated)	Up to 2 weeks	Minimal degradation
-20°C (Frozen)	Up to 3 months	High stability
-80°C (Ultra-low)	Up to 6 months	Optimal for long-term storage

Note: Avoid repeated freeze-thaw cycles to maintain solution integrity.

## Experimental Protocols

This section provides a detailed methodology for preparing a stable, pH-adjusted **tricreatine citrate** stock solution.

## Protocol 1: Preparation of a 100 mM Stable Tricreatine Citrate Stock Solution

Materials:

- **Tricreatine Citrate** powder
- Sterile, nuclease-free water
- 1 M Sodium Hydroxide (NaOH), sterile
- Sterile conical tubes (15 mL and 50 mL)
- Sterile serological pipettes
- Sterile 0.22 µm syringe filter
- Sterile syringes
- pH meter or sterile pH indicator strips
- Vortex mixer
- Sterile, single-use aliquot tubes (e.g., cryovials)

Procedure:

- **Weighing:** In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of **tricreatine citrate** powder. For a 10 mL solution of 100 mM, weigh out the appropriate mass (Molecular Weight of **Tricreatine Citrate** will be needed from the supplier).
- **Initial Dissolution:** Transfer the weighed powder into a sterile 15 mL conical tube. Add approximately 7 mL of sterile, nuclease-free water.

- **Mixing:** Vortex the solution vigorously until the **tricreatine citrate** is completely dissolved. The solution will be clear and may have a slightly yellowish tint.
- **pH Measurement and Adjustment:**
  - Aseptically measure the pH of the solution using a calibrated pH meter or a sterile pH indicator strip. The initial pH will be acidic (around 3.2).<sup>[1]</sup>
  - Carefully add sterile 1 M NaOH dropwise to the solution while gently swirling.
  - Continuously monitor the pH, aiming for a final pH between 7.0 and 7.5. This range is optimal for creatine stability.<sup>[1][2]</sup> Be cautious not to overshoot the target pH.
- **Final Volume Adjustment:** Once the target pH is reached, transfer the solution to a sterile 50 mL conical tube and bring the total volume to 10 mL with sterile, nuclease-free water. Gently mix the final solution.
- **Sterilization:** Draw the pH-adjusted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile 50 mL conical tube. This step is crucial for applications in cell culture.
- **Aliquoting and Storage:** Dispense the sterile stock solution into single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.

## Protocol 2: Quality Control - Stability Assessment using HPLC

To ensure the stability of the prepared stock solution, it is recommended to quantify the creatine and creatinine content over time using High-Performance Liquid Chromatography (HPLC).

### Methodology:

- **Sample Preparation:** At designated time points (e.g., Day 0, Day 7, Day 14), thaw an aliquot of the stock solution. Dilute the sample to an appropriate concentration with the mobile

phase.

- **HPLC Analysis:** Analyze the diluted sample using a validated HPLC method for the simultaneous detection of creatine and creatinine. A common method involves a C18 column with a buffered mobile phase (e.g., ammonium sulfate) and UV detection at approximately 205-210 nm.<sup>[5][6][7]</sup>
- **Quantification:** Calculate the concentration of creatine and creatinine in the sample by comparing the peak areas to those of known standards.
- **Stability Assessment:** An increase in the creatinine concentration over time indicates degradation of the creatine in the stock solution.

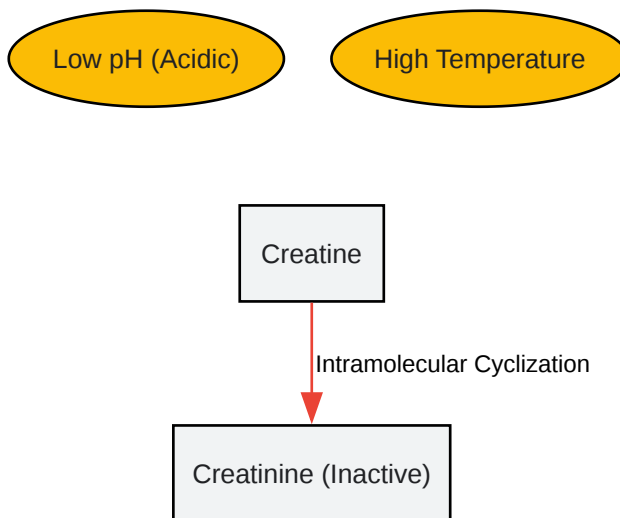
## Visualizations



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Caption: Experimental workflow for preparing stable **tris(creatine) citrate** stock solutions.

## Accelerating Conditions



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